

Core Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-ethyl-5-fluoropyridine**

Cat. No.: **B1401445**

[Get Quote](#)

3-bromo-4-ethyl-5-fluoropyridine is a polysubstituted pyridine ring, a structural motif prevalent in medicinal chemistry. The presence of bromo, fluoro, and ethyl groups on the pyridine core suggests its utility as a versatile building block for creating complex molecules with tailored electronic and steric properties.

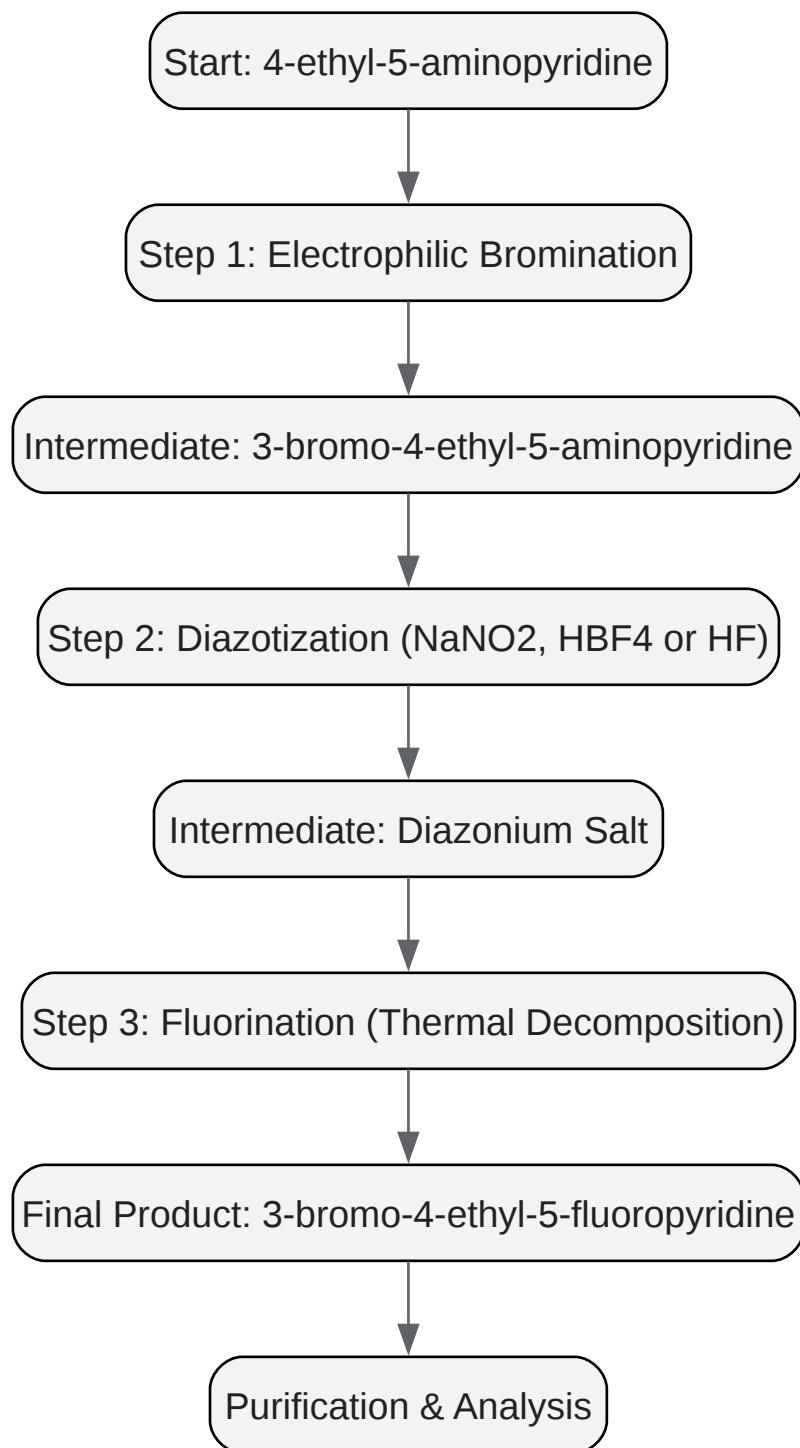
CAS Number: 1374655-69-2[\[1\]](#)

Table 1: Physicochemical Data

Property	Value	Source
Molecular Formula	C7H7BrFN	ChemicalBook [1] , PubChemLite [2]
Molecular Weight	204.04 g/mol	ChemicalBook [1]
Monoisotopic Mass	202.9746 Da	PubChemLite [2]
SMILES	CCC1=C(C=NC=C1F)Br	PubChemLite [2]
InChI	InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3	PubChemLite [2]
Predicted XlogP	2.4	PubChemLite [2]
Predicted Collision Cross Section (CCS)	[M+H] ⁺ : 131.6 Å ²	PubChemLite [2]

Note: Most properties beyond the basic formula and weight are computationally predicted due to the scarcity of experimental data for this specific molecule.

Synthesis Strategies: A Predictive Approach


Direct, experimentally validated synthesis routes for **3-bromo-4-ethyl-5-fluoropyridine** are not widely published. However, a logical synthetic pathway can be constructed based on established methods for preparing similar fluorinated and brominated pyridines. The synthesis often involves a multi-step process starting from a more readily available pyridine derivative.

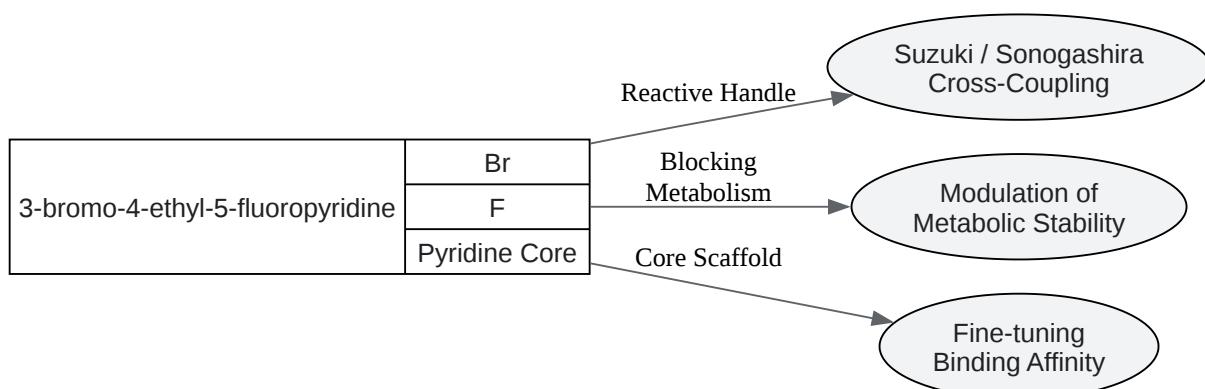
A plausible approach involves the fluorination of a corresponding aminopyridine via a modified Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on an activated precursor, such as a nitropyridine.^{[3][4]}

Proposed Experimental Protocol: Multi-step Synthesis

- Starting Material: A suitable starting point could be a 4-ethyl-5-aminopyridine derivative.
- Bromination: Introduction of the bromine atom at the 3-position can be achieved using standard electrophilic brominating agents. The directing effects of the existing substituents will be critical.
- Diazotization & Fluorination (Balz-Schiemann): The amino group at the 5-position can be converted to a diazonium salt, followed by fluorination. A patent for preparing related fluoropyridine compounds describes dissolving the amino-bromo-picoline intermediate in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures. ^[3]
- Purification: The final product would require purification, likely via column chromatography, followed by characterization using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.^[5]

Diagram 1: Hypothetical Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: A plausible multi-step synthesis route for **3-bromo-4-ethyl-5-fluoropyridine**.

Applications in Drug Discovery & Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.^{[6][7]} The pyridine scaffold itself is a privileged structure in medicinal chemistry. Therefore, **3-bromo-4-ethyl-5-fluoropyridine** serves as a valuable building block.

- **Scaffold for Kinase Inhibitors:** Many small molecule kinase inhibitors feature a substituted pyridine core. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build out the molecule to target the specific binding pockets of kinases like FGFR1.^[8]
- **Bioisosteric Replacement:** The fluoro- and ethyl- groups can modulate the electronic profile and lipophilicity of the molecule, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
- **Fragment-Based Drug Design:** As a "fragment," this compound can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.

Diagram 2: Role in Medicinal Chemistry

[Click to download full resolution via product page](#)

Caption: Key structural features and their applications in drug development.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for **3-bromo-4-ethyl-5-fluoropyridine**. However, based on the known hazards of structurally related compounds like 3-bromo-5-fluoropyridine and other halogenated pyridines, the following precautions are mandated.[9][10]

Table 2: Hazard Profile (Inferred)

Hazard Class	Description	Precautionary Statements
Acute Toxicity, Oral	Harmful if swallowed.[10]	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[10]
Skin Irritation	Causes skin irritation.[10]	P280: Wear protective gloves/protective clothing/eye protection.[10]
Serious Eye Damage	Causes serious eye damage. [9][10]	P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Respiratory Irritation	May cause respiratory irritation.[9][10]	P261: Avoid breathing dust/fumes/vapors. P271: Use only outdoors or in a well-ventilated area.[10]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Emergency eye wash and safety showers should be readily accessible.[9]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing.[\[1\]](#)
- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[\[11\]](#)

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#) Keep away from strong oxidizing agents and strong acids.[\[11\]](#)

Conclusion

3-bromo-4-ethyl-5-fluoropyridine is a pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While direct experimental data remains limited, its structural features—a reactive bromine handle, a metabolically robust fluorine atom, and a core pyridine scaffold—make it a compound of high interest. The synthetic strategies and safety protocols outlined in this guide, derived from established chemical principles and data from analogous compounds, provide a solid foundation for researchers to work with this molecule safely and effectively. Further research into its synthesis and reactivity is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemicalbook.com [chemicalbook.com]
2. PubChemLite - 3-bromo-4-ethyl-5-fluoropyridine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
5. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
6. ijpcbs.com [ijpcbs.com]

- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1401445#3-bromo-4-ethyl-5-fluoropyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com